molecular formula C7H11N3O2 B1427869 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1250809-02-9

5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1427869
CAS RN: 1250809-02-9
M. Wt: 169.18 g/mol
InChI Key: FCMMOQOTJHPFAH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Sophisticated s-triazine derivatives can be easily prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . 1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared by conventional method or by using microwave irradiation .


Molecular Structure Analysis

Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .


Chemical Reactions Analysis

Replacement of chloride ions in cyanuric chloride give several variants of 1,3,5-triazine derivatives which were investigated as biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer and anti-viral activities, among other beneficial properties .


Physical And Chemical Properties Analysis

Phenylacetone, also known as phenyl-2-propanone, is an organic compound with the chemical formula C6H5CH2COCH3 . It is a colorless oil that is soluble in organic solvents .

Scientific Research Applications

1. Broad Range of Biological Activities

Triazole derivatives, including 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, have been recognized for their extensive biological activities. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The versatility in structural variations of triazoles allows for the development of new drugs targeting diverse biological pathways (Ferreira et al., 2013).

2. Synthesis and Chemical Properties

The synthetic routes for creating 1,2,3-triazole derivatives have been a significant focus due to their importance in pharmaceutical chemistry, material science, and bioconjugation. The copper(I) catalyzed azide-alkyne cycloaddition, known as the click reaction, has been highlighted for its efficiency in producing 1,4-disubstituted 1,2,3-triazoles, demonstrating the chemical versatility and application of triazoles in creating complex molecules (Kaushik et al., 2019).

3. Corrosion Inhibition

1,2,3-Triazole derivatives have also shown effectiveness as corrosion inhibitors for metals and their alloys in aggressive media. Their stability under acidic conditions and non-toxic, environmentally friendly nature make them suitable for industrial applications in protecting metal surfaces from corrosion (Hrimla et al., 2021).

4. Eco-friendly Synthetic Methods

Advancements in eco-friendly synthetic methods for triazoles, emphasizing energy saving and sustainability, are critical. The development of eco-friendly procedures for the synthesis of 1,2,3-triazoles, using methods such as microwave irradiation and green catalysts, highlights the shift towards more sustainable and efficient production techniques (de Souza et al., 2019).

Future Directions

As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules . Sophisticated s-triazine derivatives can be easily prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) .

properties

IUPAC Name

5-methyl-1-propan-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4(2)10-5(3)6(7(11)12)8-9-10/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMMOQOTJHPFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1250809-02-9
Record name 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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